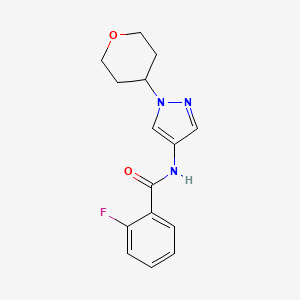

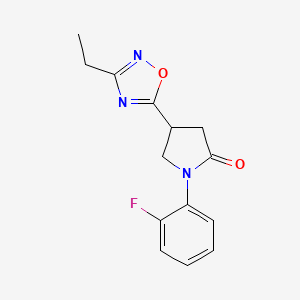

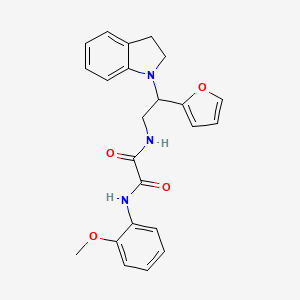

4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H16FNO4S and its molecular weight is 313.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Selective Inhibition of Cyclooxygenase-2

Research has shown that derivatives of benzenesulfonamide, with specific fluorine atom introduction, can selectively inhibit cyclooxygenase-2 (COX-2) without significantly affecting cyclooxygenase-1 (COX-1). This selectivity is critical for developing therapeutic agents that target inflammation with minimal side effects. For instance, Hashimoto et al. (2002) synthesized a series of sulfonamide derivatives, finding that the introduction of a fluorine atom not only preserved COX-2 potency but also significantly increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522 Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, Journal of Medicinal Chemistry, 2002.

Quantum Chemical and Molecular Dynamics Simulations

The corrosion inhibition properties of certain piperidine derivatives on iron were explored through quantum chemical calculations and molecular dynamics simulations by Kaya et al. (2016). These studies help understand the molecular interactions and efficacy of various sulfonamide derivatives in corrosion protection, providing insights into their potential applications in material science S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, N. Islam, Journal of The Taiwan Institute of Chemical Engineers, 2016.

Asymmetric Synthesis

The asymmetric synthesis of mirror images of molecules is crucial for creating compounds with specific biological activities. Yamamoto et al. (2011) achieved the enantiodivergent synthesis of 3'-fluorothalidomide by electrophilic fluorination using a single chiral molecule. This method demonstrates the potential of fluorine-containing sulfonamide derivatives in synthesizing enantiomerically pure compounds for pharmaceutical applications Takeshi Yamamoto, Yuka Suzuki, E. Ito, Etsuko Tokunaga, N. Shibata, Organic Letters, 2011.

Activation of Hydroxyl Groups for Covalent Attachment

The activation of hydroxyl groups on various solid supports using 4-fluorobenzenesulfonyl chloride for the covalent attachment of biologicals, such as enzymes and antibodies, highlights another application in bioconjugate chemistry. This method facilitates the creation of bioselective separation tools and potential therapeutic applications Y. A. Chang, A. Gee, A. Smith, W. Lake, Bioconjugate Chemistry, 1992.

Propiedades

IUPAC Name |

4-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4S/c1-10-8-11(15)5-6-12(10)21(18,19)16-9-14(2,17)13-4-3-7-20-13/h3-8,16-17H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKOPJKLMJBSNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea](/img/structure/B2481319.png)

![5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2481324.png)

![5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2481329.png)

![N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2481333.png)

![5-methyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481334.png)